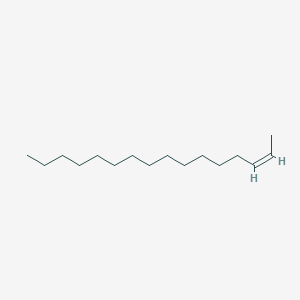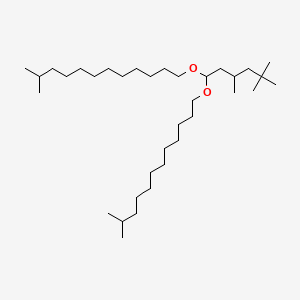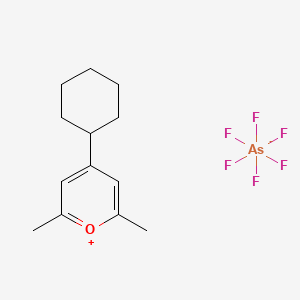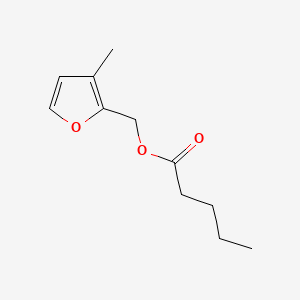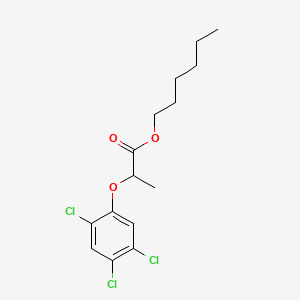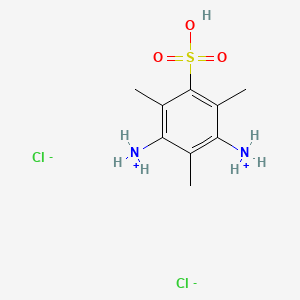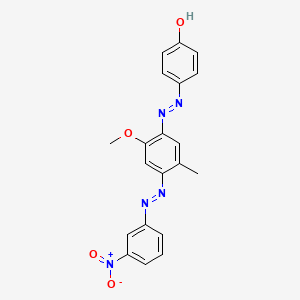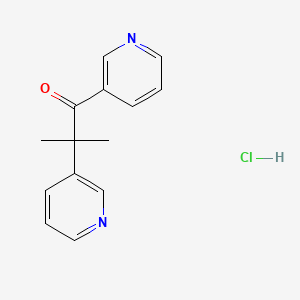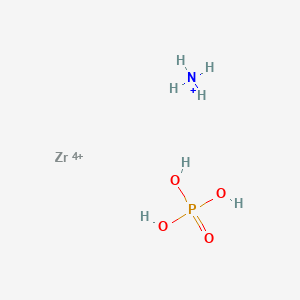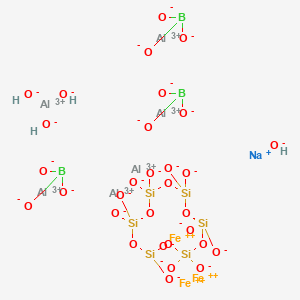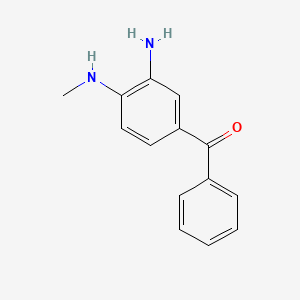
(3-Amino-4-(methylamino)phenyl) phenyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Amino-4-(methylamino)phenyl) phenyl ketone is a chemical compound with the molecular formula C14H14N2O and a molecular weight of 226.27 g/mol . It is also known by its synonyms, 3-Amino-4-(methylamino)benzophenone and Methanone, [3-amino-4-(methylamino)phenyl]phenyl . This compound is characterized by the presence of both amino and ketone functional groups, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-(methylamino)phenyl) phenyl ketone can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions can be optimized to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Amino-4-(methylamino)phenyl) phenyl ketone undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3-Amino-4-(methylamino)phenyl) phenyl ketone has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (3-Amino-4-(methylamino)phenyl) phenyl ketone involves its interaction with specific molecular targets and pathways. The amino and ketone functional groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-4-(methylamino)benzophenone
- Methanone, [3-amino-4-(methylamino)phenyl]phenyl
Uniqueness
(3-Amino-4-(methylamino)phenyl) phenyl ketone is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. This makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
66353-69-3 |
|---|---|
Formule moléculaire |
C14H14N2O |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
[3-amino-4-(methylamino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C14H14N2O/c1-16-13-8-7-11(9-12(13)15)14(17)10-5-3-2-4-6-10/h2-9,16H,15H2,1H3 |
Clé InChI |
SFVWUAIFCISEEK-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


